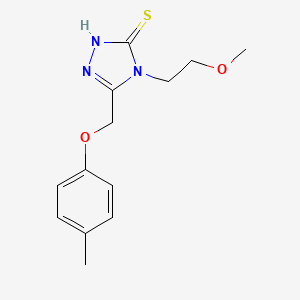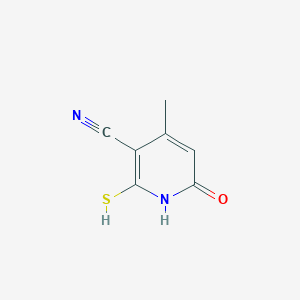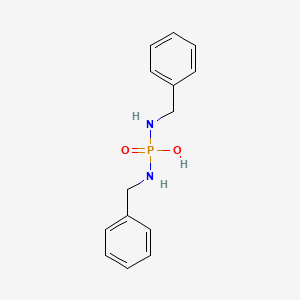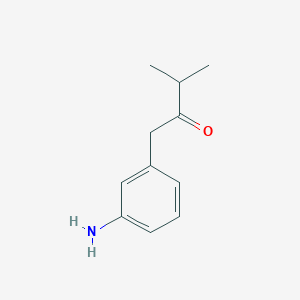
1-(3-Aminophenyl)-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)-3-methylbutan-2-one is an organic compound that features an aminophenyl group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-aminophenylboronic acid with 3-methyl-2-butanone under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
1-(3-Aminophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aminophenyl derivatives.
科学的研究の応用
1-(3-Aminophenyl)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Aminophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Shares the aminophenyl group but has a different backbone structure.
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea: Contains a similar aminophenyl group but is part of a pyrazole structure.
Uniqueness
1-(3-Aminophenyl)-3-methylbutan-2-one is unique due to its specific combination of the aminophenyl group and the butanone backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
1-(3-aminophenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)7-9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3 |
InChIキー |
TZBYTOWCLOOERG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC1=CC(=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B11764414.png)
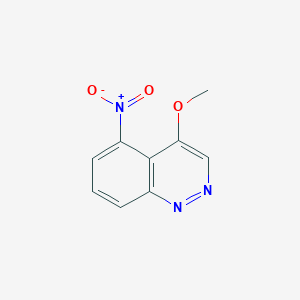
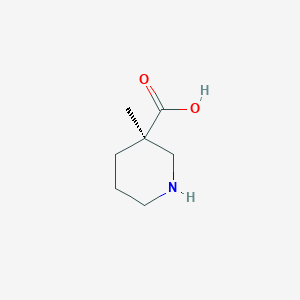
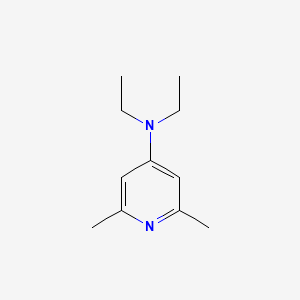
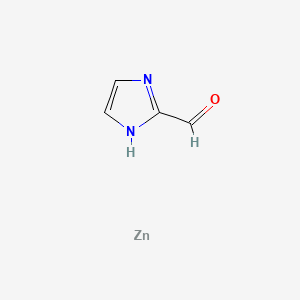
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)

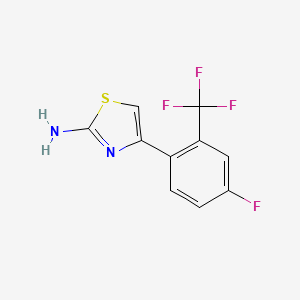
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)


